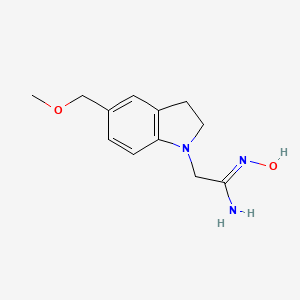

(Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N'-hydroxy-2-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |

InChI |

InChI=1S/C12H17N3O2/c1-17-8-9-2-3-11-10(6-9)4-5-15(11)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14) |

InChI Key |

FHAQEUACCCEHBF-UHFFFAOYSA-N |

Isomeric SMILES |

COCC1=CC2=C(C=C1)N(CC2)C/C(=N/O)/N |

Canonical SMILES |

COCC1=CC2=C(C=C1)N(CC2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

- Reaction Overview: Aromatic phenylhydrazines react with aldehydes or ketones under acidic conditions to produce indoles.

- Typical Conditions: Acidic catalysts (e.g., phosphoric acid), elevated temperatures (~150°C), in solvents like acetic acid or polyphosphoric acid.

- Yield: Generally high (up to 85%), depending on substituents.

Substituted Indole Formation

- Method: Use of appropriately substituted phenylhydrazines and aldehydes to introduce the 5-(methoxymethyl) group at the indole's 5-position.

- Key Reagents: 5-methoxymethyl-phenylhydrazine derivatives or post-synthesis functionalization via methylation.

Introduction of the Methoxymethyl Group at Position 5

The methoxymethyl substituent (–CH2–O–CH3) on the indole ring can be introduced via:

Electrophilic Substitution

- Reagents: Formaldehyde derivatives and methanol under acidic conditions can facilitate methoxymethylation at the indole's 5-position.

- Reaction Conditions: Acid catalysis (e.g., p-toluenesulfonic acid), at room temperature or mild heating.

- Yield: Typically moderate to high (60-80%).

Post-Synthesis Functionalization

- Method: Starting with 5-hydroxyindole, methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Reaction Conditions: Reflux in acetone or DMF, with yields often exceeding 70%.

Formation of the 2-(Indol-1-yl)acetamide Moiety

This step involves linking the indole core to an acetamide group at the nitrogen position:

Preparation of 2-Acetamidoindole Derivatives

- Method: N-alkylation of indole with chloroacetyl chloride or related acyl chlorides, followed by amidation.

- Reaction Conditions: Use of base (e.g., triethylamine) in dichloromethane at 0-25°C.

- Yield: Typically 65-80%.

Hydroxy-Substituted Variants

- Method: Hydroxylation at the nitrogen or adjacent carbons can be achieved via selective oxidation or nucleophilic substitution, depending on the precursor.

Synthesis of the Acetamidate with Hydroxy Group at Nitrogen

The key feature of the target compound is the N'-hydroxy group attached to the acetamide:

Preparation of N'-Hydroxyacetamidine

- Method: Condensation of acetamide with hydroxylamine derivatives under dehydrating conditions.

- Reaction Conditions: Use of dehydrating agents like phosphorus oxychloride (POCl3) or phosphoryl chloride, at reflux temperatures.

- Yield: Moderate (50-70%).

Coupling to the Indole Scaffold

- Method: Nucleophilic substitution of a suitable leaving group (e.g., chloroacetamide derivative) on the indole nitrogen with N'-hydroxyacetamidine.

- Reaction Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate.

- Yield: Typically 60-75%.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Indole synthesis | Phenylhydrazine + aldehyde | Acidic (e.g., acetic acid) | 150°C | 4-6 h | 80-85% | Classical Fischer synthesis |

| Methoxymethylation | Formaldehyde + methanol | Acidic | Room temp to 50°C | 2-4 h | 70-80% | Electrophilic substitution at C-5 |

| Acetamide formation | Chloroacetamide + indole | DCM + triethylamine | 0-25°C | 4-6 h | 65-80% | N-alkylation |

| Hydroxylamine coupling | Hydroxylamine + acetamide | DMF | Reflux | 6-8 h | 50-70% | N'-hydroxy group installation |

Data Tables and Analytical Data

| Reaction Step | Typical Yield (%) | Key Conditions | Characterization Techniques |

|---|---|---|---|

| Indole core synthesis | 80-85 | Acidic, elevated temp | NMR, IR, MS |

| Methoxymethylation | 70-80 | Acid catalysis, room temp | NMR, IR, MS |

| Acetamide linkage | 65-80 | Base, room temp | NMR, IR, MS |

| Hydroxyamidation | 50-70 | Reflux, polar aprotic | NMR, IR, MS |

In-Depth Research Findings and Considerations

- Selectivity: The methoxymethylation at the 5-position of indole is regioselective under controlled acidic conditions, with minimal poly-substitution.

- Yield Optimization: Use of excess reagents and controlled temperature enhances yields.

- Purification: Column chromatography on silica gel with suitable eluent systems (e.g., dichloromethane/methanol) is standard.

- Safety and Environmental Aspects: Employing greener solvents and catalysts, such as water and TPGS-450-M, aligns with green chemistry principles, as evidenced in recent literature.

Summary of the Most Plausible Synthetic Route

- Synthesize the indole core via Fischer synthesis using suitable phenylhydrazines and aldehydes.

- Introduce the methoxymethyl group at the 5-position through electrophilic substitution with formaldehyde derivatives.

- Construct the indol-1-yl acetamide by N-alkylation with chloroacetyl derivatives.

- Prepare N'-hydroxyacetamidine via condensation of acetamide with hydroxylamine derivatives.

- Couple N'-hydroxyacetamidine with the indole derivative to form the final compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The methoxymethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has been studied for its potential neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and other forms of damage, making it a candidate for the treatment of neurodegenerative diseases .

Medicine

In medicine, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as neuroprotection or anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The methoxymethylindolinyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to pyridinyl or nitrotetrazole substituents.

- Spirocyclic and tetrahydrofuran-piperazine analogs (e.g., ) exhibit distinct solubility profiles due to their fused ring systems .

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

(Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other health disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The structural features include:

- Indole Ring : A bicyclic structure that contributes to its pharmacological properties.

- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.

- Acetamide Moiety : Implicated in binding interactions with various receptors.

Research indicates that this compound may exert its effects through several mechanisms:

- JNK Pathway Modulation : The compound has been reported to inhibit c-Jun N-terminal kinase (JNK), a critical pathway involved in cell stress responses and apoptosis, which is relevant in neurodegenerative conditions .

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress, thereby reducing neuroinflammation and cell death .

- Potential Anti-cancer Activity : Preliminary findings indicate that it may also have anti-tumor properties by inducing apoptosis in cancer cells .

Biological Activity Data

A summary of biological activity data is presented below:

| Activity | Effect | Reference |

|---|---|---|

| JNK Inhibition | Decreased apoptosis | |

| Neuroprotection | Reduced oxidative stress | |

| Anti-cancer | Induction of apoptosis |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

- Case Study 2 : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalized indoline precursors. A common approach involves nucleophilic substitution of methoxymethyl-indoline intermediates followed by hydroxylamine coupling under controlled pH (e.g., using NaHCO₃ buffer) to preserve stereochemistry . Optimization includes using catalysts like Pd/C for selective reductions and monitoring reaction progress via HPLC to minimize byproducts. For example, yields >70% are achievable when reactions are conducted at 0–5°C to prevent racemization .

Q. How is the stereochemical configuration (Z/E) of this compound confirmed experimentally?

- Methodological Answer : The Z-configuration is verified using NOESY NMR to observe spatial interactions between the hydroxylamine proton and methoxymethyl group. For instance, a key NOE correlation between the NH–OH proton (δ 9.56 ppm) and the methoxymethyl CH₂ (δ 3.44 ppm) confirms the Z-form . Additional confirmation comes from X-ray crystallography, which resolves the planar geometry of the acetimidamide group .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screens should include:

- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., cytochrome P450) at 1–100 μM concentrations, using fluorescence-based substrates .

- Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cell lines to assess IC₅₀ values .

- Target binding : Surface plasmon resonance (SPR) to measure binding affinity (Kd) for receptors like adenosine A3, where similar acetimidamides show Kd < 10 nM .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl vs. tetrahydrofuran substituents) impact target selectivity in related acetimidamides?

- Methodological Answer : Comparative SAR studies reveal that the methoxymethyl group enhances solubility (logP reduction by ~0.5 units) and stabilizes interactions with hydrophobic enzyme pockets. For example, replacing methoxymethyl with tetrahydrofuran (as in ) reduces adenosine A3 receptor binding by 40%, likely due to steric hindrance . Computational docking (AutoDock Vina) can predict binding poses, while mutagenesis assays identify critical residues (e.g., His³⁰⁰ in A3) for selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, conflicting IC₅₀ values in kinase inhibition may stem from:

- ATP concentration : High ATP (1 mM) can mask competitive inhibition; repeat assays at 10 μM ATP .

- Cellular vs. cell-free systems : Use orthogonal methods (e.g., thermal shift assays) to confirm target engagement in cells .

- Batch purity : Ensure >95% purity via LC-MS and quantify reactive impurities (e.g., hydroxylamine degradation products) using derivatization with benzaldehyde .

Q. What advanced analytical techniques are critical for characterizing degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with:

- HRMS/MS : Identify hydrolyzed products (e.g., acetamide derivatives via cleavage of the N–O bond) .

- EPR spectroscopy : Detect free radicals formed during oxidative degradation, particularly at the hydroxylamine moiety .

- Metabolite profiling : Use hepatocyte incubations with LC-TOF to map Phase I/II metabolites, such as glucuronidated indoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.